molecular formula C12H6Br2N2O5 B14724723 1,1'-Oxybis(4-bromo-2-nitrobenzene) CAS No. 6973-38-2

1,1'-Oxybis(4-bromo-2-nitrobenzene)

Cat. No.: B14724723
CAS No.: 6973-38-2
M. Wt: 417.99 g/mol
InChI Key: CNWGHUMFQXLORJ-UHFFFAOYSA-N
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Description

1,1'-Oxybis(4-bromo-2-nitrobenzene) is a diaryl ether compound consisting of two benzene rings linked by an oxygen atom (oxybis group). Each aromatic ring is substituted with a bromine atom at the 4-position and a nitro group (-NO₂) at the 2-position. The bromine and nitro substituents contribute to its electron-deficient aromatic system, influencing its reactivity, stability, and intermolecular interactions such as π-π stacking and halogen bonding .

Properties

CAS No.

6973-38-2

Molecular Formula

C12H6Br2N2O5

Molecular Weight

417.99 g/mol

IUPAC Name

4-bromo-1-(4-bromo-2-nitrophenoxy)-2-nitrobenzene

InChI

InChI=1S/C12H6Br2N2O5/c13-7-1-3-11(9(5-7)15(17)18)21-12-4-2-8(14)6-10(12)16(19)20/h1-6H

InChI Key

CNWGHUMFQXLORJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])OC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Oxybis(4-bromo-2-nitrobenzene) typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,1’-Oxybis(2-nitrobenzene) using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms on the benzene rings .

Industrial Production Methods

Industrial production of 1,1’-Oxybis(4-bromo-2-nitrobenzene) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1’-Oxybis(4-bromo-2-nitrobenzene) undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

Major Products Formed

Scientific Research Applications

1,1’-Oxybis(4-bromo-2-nitrobenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Oxybis(4-bromo-2-nitrobenzene) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The nitro groups play a crucial role in these interactions by participating in redox reactions and electron transfer processes .

Comparison with Similar Compounds

Dilan and Prolan (Chlorinated Analogs)

Dilan (1,1'-(2-nitrobutylidene)bis(4-chlorobenzene)) and Prolan (1,1'-(2-nitropropylidene)bis(4-chlorobenzene)) are chlorinated nitroaromatic pesticides . Key differences from the target compound include:

  • Substituents : Chlorine replaces bromine, reducing molecular weight and polarizability.
  • Linker: A nitroalkylidene group (-CH(NO₂)-) connects the aromatic rings instead of an oxygen bridge.
  • Applications : Dilan and Prolan are explicitly used as pesticides, whereas 1,1'-Oxybis(4-bromo-2-nitrobenzene) may serve as a precursor for specialty chemicals or polymers due to its ether linkage.
Compound Molecular Formula Substituents Linker Type Key Uses
1,1'-Oxybis(4-bromo-2-nitrobenzene) C₁₂H₆Br₂N₂O₅ Br (4-), NO₂ (2-) Oxygen bridge Chemical precursor
Dilan C₁₆H₁₂Cl₂N₂O₂ Cl (4-), NO₂ Nitrobutylidene Pesticide
Prolan C₁₄H₁₀Cl₂N₂O₂ Cl (4-), NO₂ Nitropropylidene Pesticide

Reactivity Differences : Bromine’s larger atomic radius and weaker C-Br bond (vs. C-Cl) make 1,1'-Oxybis(4-bromo-2-nitrobenzene) more reactive in nucleophilic aromatic substitution. Nitro groups further activate the ring for electrophilic reactions but reduce solubility in polar solvents .

4-Bromo-1-nitrobenzene (Monomeric Unit)

4-Bromo-1-nitrobenzene (C₆H₄BrNO₂) is a monomeric analog of the target compound, featuring a single benzene ring with bromine (4-) and nitro (1-) substituents .

  • Structural Relationship : The target compound can be viewed as a dimer of 4-bromo-1-nitrobenzene linked via an oxygen bridge.
  • Synthesis: Both compounds likely share nitration and bromination steps. describes nitration of bromobenzene with HNO₃/H₂SO₄, yielding 4-bromo-1-nitrobenzene in 70% efficiency. The target compound may require additional coupling steps (e.g., Williamson ether synthesis).
  • Crystallography : 4-Bromo-1-nitrobenzene exhibits π-π stacking (centroid distances: 3.6–3.7 Å) and weak C–H···O hydrogen bonding, which may extend to the dimeric structure of 1,1'-Oxybis(4-bromo-2-nitrobenzene) .

O-Mustard (Bis(2-chloroethylthioethyl) Ether)

O-Mustard (C₆H₁₂Cl₂OS₂) shares an oxygen bridge but incorporates sulfur and chlorine atoms .

  • Substituents : Chloroethylthio groups (-S-CH₂CH₂Cl) replace nitro and bromine substituents.
  • Toxicity : O-Mustard is a vesicant chemical warfare agent, highlighting how structural variations (e.g., sulfur vs. nitro groups) drastically alter biological activity. In contrast, 1,1'-Oxybis(4-bromo-2-nitrobenzene) is less likely to exhibit acute toxicity but may require handling precautions due to nitro group stability concerns .

Key Research Findings

  • Thermal Stability : Nitro groups enhance thermal stability compared to chlorinated analogs like Dilan, but bromine’s lower electronegativity may reduce oxidative stability relative to chlorine .
  • Safety: Brominated aromatic amines (e.g., 4-bromo-1,2-diaminobenzene) require stringent handling due to toxicity risks ; similar precautions may apply to the target compound.

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